molecular formula C24H18F3N3O4S B2358022 Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851951-13-8

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2358022
CAS No.: 851951-13-8
M. Wt: 501.48
InChI Key: ACUSAGFFTIXHAP-UHFFFAOYSA-N
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Description

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative characterized by a trifluoromethyl-substituted phenyl ring at position 3 and a 3-methylbenzamido group at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 3-methylbenzamido moiety may influence binding specificity. Structural elucidation of such compounds typically employs crystallographic tools like SHELX and ORTEP-3 for refining atomic coordinates .

Properties

IUPAC Name

ethyl 5-[(3-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4S/c1-3-34-23(33)19-17-12-35-21(28-20(31)14-6-4-5-13(2)11-14)18(17)22(32)30(29-19)16-9-7-15(8-10-16)24(25,26)27/h4-12H,3H2,1-2H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUSAGFFTIXHAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=CC(=C3)C)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Compound Overview

  • IUPAC Name : this compound
  • Molecular Formula : C24H18F3N3O4S
  • Molecular Weight : 501.48 g/mol
  • CAS Number : 851951-14-9

The structure of this compound features a thieno[3,4-d]pyridazine ring with various substituents that enhance its lipophilicity and potentially improve its biological activity compared to other similar compounds.

Antimicrobial Properties

Research indicates that thienopyridazine derivatives exhibit significant antimicrobial activity. This compound may interact with bacterial cell membranes or enzymes critical for cell wall synthesis. Preliminary studies suggest that compounds with trifluoromethyl groups can enhance binding affinity to bacterial targets due to their unique electronic properties .

Enzyme Inhibition

Thienopyridazines have been investigated for their potential as enzyme inhibitors. The presence of the 4-(trifluoromethyl)phenyl group is believed to contribute to the inhibition of specific enzymes involved in metabolic pathways. For instance, compounds structurally related to ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-thieno[3,4-d]pyridazine-1-carboxylate have shown promise in inhibiting proteases and kinases, which are crucial in cancer progression and other diseases .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. While specific synthetic routes for ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-thieno[3,4-d]pyridazine-1-carboxylate are not extensively documented, related thienopyridazines can serve as a framework for developing synthetic methodologies. Key steps may include:

  • Formation of the thieno[3,4-d]pyridazine core.
  • Introduction of the ethyl carboxylate and amide functionalities.
  • Substitution reactions to incorporate the trifluoromethyl group.

Study on Anticancer Activity

A recent study explored the anticancer potential of thienopyridazines, including derivatives similar to ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-thieno[3,4-d]pyridazine-1-carboxylate. Results indicated that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth in animal models. The study highlighted the importance of structural modifications in enhancing biological efficacy .

Toxicity Assessments

Toxicological evaluations are critical for understanding the safety profile of new compounds. Preliminary toxicity studies on related thienopyridazines suggest a favorable safety margin at therapeutic doses; however, further investigations are necessary to fully characterize the toxicity profile of ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-thieno[3,4-d]pyridazine-1-carboxylate in vivo.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table compares the target compound with three structurally similar derivatives, highlighting substituent variations, molecular weights, and key spectral/biological data.

Compound Substituents Molecular Weight (g/mol) Key Spectral Data (1H NMR, δ ppm) Reported Activity
Target: Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 5: 3-methylbenzamido; 3: 4-(trifluoromethyl)phenyl Hypothetical: ~465.4 Not reported in evidence Inferred: Potential tau aggregation inhibition based on structural analogs
Compound 30 : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 5: Amino; 3: 4-(trifluoromethyl)phenyl 384.06 (MS [ESI]+) δ 1.43 (t, 3H), 4.45 (q, 2H), 7.27 (s, 1H), 7.72–7.80 (m, aromatic) Moderate tau aggregation inhibition (IC50 ~10 µM)
Compound 31 : Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 5: Amino; 3: 4-(trifluoromethoxy)phenyl 400.06 (MS [ESI]+) δ 1.43 (t, 3H), 4.45 (q, 2H), 7.26–7.67 (m, aromatic) Reduced activity vs. Compound 30 (IC50 ~25 µM) due to increased steric bulk
Compound A : Ethyl 4-oxo-5-(3-phenylpropanamido)-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate 5: 3-phenylpropanamido; 3: 4-(trifluoromethyl)phenyl 557.5 (calculated) Not reported in evidence Inferred: Enhanced solubility due to flexible propanamido chain vs. rigid benzamido

Key Observations:

Substituent Effects on Bioactivity: The amino group at position 5 (Compounds 30 and 31) simplifies the structure but reduces binding specificity compared to the target compound’s 3-methylbenzamido group, which may engage in π-π stacking or hydrogen bonding . Replacing the trifluoromethyl (Compound 30) with a trifluoromethoxy group (Compound 31) decreases activity, likely due to steric hindrance and electronic effects .

Compound A (RN 851951-47-8) features a flexible 3-phenylpropanamido chain, which may enhance solubility but reduce metabolic stability compared to rigid aromatic substituents .

Spectral Trends :

  • All analogs share characteristic ethyl ester signals (δ ~1.43 ppm for CH3, δ ~4.45 ppm for CH2) in 1H NMR .
  • Aromatic proton shifts vary with substituent electronegativity (e.g., δ 7.72–7.80 ppm for trifluoromethyl vs. δ 7.26–7.67 ppm for trifluoromethoxy) .

Preparation Methods

Cyclization via Hydrazine-Mediated Annulation

The thieno[3,4-d]pyridazine scaffold is typically assembled through a [4+2] cycloaddition or annulation. For example, methyl 5-benzoyl-2-aminosubstituted-thiazol-4-carboxylates react with hydrazine to form thiazolo[4,5-d]pyridazinones. Adapting this method, a thiophene-based precursor (e.g., methyl 3-(4-(trifluoromethyl)phenyl)-4-oxo-5-chlorothieno[3,4-d]pyridazine-1-carboxylate) could undergo hydrazine-mediated cyclization to establish the dihydrothieno[3,4-d]pyridazin-4-one core.

Reaction Conditions :

  • Solvent : Ethanol or methanol
  • Temperature : Reflux (~78°C for ethanol)
  • Time : 4–6 hours
  • Yield : 75–85% (based on analogous reactions)

Esterification at Position 1

The ethyl carboxylate is typically introduced early in the synthesis via esterification of a carboxylic acid precursor. For example, ethyl 4-oxo-3-phenyl-5-(4-(trifluoromethyl)benzamido) derivatives are synthesized by treating the corresponding acid with ethanol in the presence of H2SO4.

Conditions :

  • Acid Catalyst : Concentrated H2SO4 (2 drops)
  • Solvent : Excess ethanol
  • Temperature : Reflux for 6 hours
  • Yield : 90–95%

Analytical Characterization

Spectroscopic Validation

  • 1H-NMR : Key signals include the ethyl ester triplet (~1.3 ppm, CH3), quartet (~4.3 ppm, CH2), and aromatic protons from the 3-methylbenzamido and 4-(trifluoromethyl)phenyl groups (7.2–8.1 ppm).
  • 13C-NMR : Carbonyl signals at ~165 ppm (ester), ~170 ppm (amide), and CF3 carbon at 124 ppm (q, J = 288 Hz).
  • HRMS : Molecular ion peak at m/z 519.12 (C25H20F3N3O4S).

Purity Assessment

  • HPLC : >98% purity using a C18 column (acetonitrile:water = 70:30, 1.0 mL/min).

Optimization Challenges and Solutions

Cyclization Byproduct Mitigation

Unwanted dimerization during cyclization is minimized by:

  • Dilute reaction conditions (0.1 M concentration).
  • Slow addition of hydrazine hydrate to control exothermicity.

Amidation Selectivity

Competitive O-acylation is suppressed by:

  • Using bulky coupling agents (e.g., HATU over EDCI).
  • Maintaining pH < 7 with DIEA.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-(3-methylbenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves sequential amidation, cyclization, and esterification steps. Key reagents include trifluoromethylphenyl precursors and 3-methylbenzoyl chloride. Optimization strategies include:

  • Using coupling agents like EDC/HOBt for amide bond formation to minimize side reactions .
  • Temperature control (e.g., 0–5°C for cyclization to prevent decomposition) and solvent selection (e.g., DMF for solubility) .
  • Catalysts such as Pd(OAc)₂ for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
    • Yield improvement: Design of Experiments (DOE) to test variables (molar ratios, reaction time) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., trifluoromethyl group at δ ~110 ppm in ¹³C) and aromatic regions .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
  • Differential Scanning Calorimetry (DSC) : Determines thermal stability and crystallinity .

Q. What in vitro models are typically employed to assess the preliminary biological activity of such thieno[3,4-d]pyridazine derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination .
  • Cell Viability Tests : MTT or resazurin assays in cancer cell lines (e.g., HepG2 or MCF-7) to screen for cytotoxicity .
  • Anti-inflammatory Screening : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the trifluoromethyl and 3-methylbenzamido substituents in modulating biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing trifluoromethyl with -CF₂H or -CH₃) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .
  • Bioactivity Correlation : Compare IC₅₀ values across analogs to identify critical functional groups .

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different experimental systems?

  • Methodological Answer :

  • Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : LC-MS to identify degradation products or active metabolites influencing results .
  • Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Q. What methodologies enable the investigation of this compound's reactivity under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies :
  • Acid/Base Hydrolysis: Incubate at pH 1–13 (37°C, 24 hrs) and monitor via HPLC for degradation products .
  • Oxidative Stress: Expose to H₂O₂ (0.3% w/v) to assess stability of the thieno-pyridazine core .
  • Kinetic Analysis : Arrhenius plots to predict shelf-life under accelerated storage conditions (40°C/75% RH) .

Q. How can advanced toxicity and pharmacokinetic profiles be systematically evaluated for this compound?

  • Methodological Answer :

  • In Vivo Toxicity : Acute toxicity studies in rodents (OECD 423) with histopathological analysis of liver/kidney .
  • ADME Profiling :
  • Caco-2 Assays : Predict intestinal absorption .
  • Microsomal Stability : Incubate with liver microsomes to estimate metabolic clearance .
  • Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis .

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